Acyclovir-d4 Benzoate
Description
Acyclovir-d4 Benzoate (2-(Hydroxymethoxy)ethyl-d4 Benzoate) is a deuterated analog of acyclovir-related compounds, characterized by the molecular formula C₁₀H₈D₄O₄ and a molecular weight of 200.23 g/mol . It is classified as a stable isotope-labeled impurity, primarily utilized as an internal standard in analytical methodologies such as liquid chromatography-mass spectrometry (LC-MS) to ensure accurate quantification of acyclovir and its metabolites in pharmacokinetic studies . The incorporation of four deuterium atoms (d4) at specific positions minimizes isotopic interference, enhancing analytical precision. While acyclovir itself is a well-known antiviral agent, this compound serves a critical role in quality control and regulatory compliance during drug development .
Properties
Molecular Formula |
C₁₅H₁₁D₄N₅O₄ |
|---|---|
Molecular Weight |
333.34 |
Synonyms |
2-Amino-9-[[2-(benzoyloxy)ethoxy-d4]methyl]-1,9-dihydro-6H-purin-6-one; 2-((5-Amino-7-hydroxy-3H-pyrazolo[4,3-d]pyrimidin-3-yl)methoxy)ethyl-d4 Benzoate |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated pKa based on benzoic acid dissociation (pKa = 4.2) .
†Molecular weight calculated for Rizatriptan Benzoate (C₂₂H₂₄N₅O₄).
Key Observations :
- Deuterium Substitution: this compound’s deuterated structure distinguishes it from non-deuterated analogs, reducing metabolic degradation rates due to the kinetic isotope effect (C-D bonds are stronger than C-H bonds) .
- Functional Groups : Unlike benzyl, hexyl, or methyl benzoates—simple esters used in fragrances—this compound integrates a hydroxymethoxyethyl group linked to a guanine analog, reflecting its role in antiviral drug chemistry .
- Salt vs.
Critical Research Findings
Deuterium Utility: this compound’s isotopic labeling is critical for avoiding matrix effects in bioanalytical assays, a feature absent in non-deuterated analogs like benzyl benzoate .
Bioavailability Contrasts : Rizatriptan Benzoate’s 70% bioavailability underscores the advantage of salt formulations over ester-based compounds like this compound, which lack therapeutic activity .
pKa Consistency : Despite structural differences, all benzoate derivatives share a pKa near 4.2, influencing their solubility and ionization in physiological environments .
Q & A
Basic Question: What are the validated analytical methods for characterizing the stability of Acyclovir-d4 Benzoate under varying pH conditions?
Methodological Answer:
To assess stability, researchers should employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to monitor degradation products and quantify intact compound levels. Buffer solutions spanning pH 1–12 should simulate physiological and extreme conditions. Accelerated stability studies at elevated temperatures (e.g., 40°C) can predict shelf-life using the Arrhenius equation. Data interpretation must differentiate hydrolysis pathways (ester vs. glycosidic bond cleavage) via spectral analysis (e.g., NMR for structural confirmation) .
Basic Question: How can researchers optimize the synthesis of this compound to improve isotopic purity?
Methodological Answer:
Isotopic purity (>98% deuterium incorporation) requires controlled reaction conditions, such as deuterated solvents (e.g., DMSO-d6) and catalysts. Nuclear magnetic resonance (NMR) and isotope ratio mass spectrometry (IRMS) should validate deuteration sites. Kinetic isotope effects (KIEs) must be minimized by optimizing reaction time and temperature. Post-synthesis purification via preparative HPLC with deuterium-compatible columns ensures removal of non-deuterated impurities .
Advanced Question: How should researchers address contradictions in pharmacokinetic data between in vitro and in vivo models for this compound?
Methodological Answer:
Contradictions often arise from differences in metabolic enzyme activity or bioavailability. A tiered approach is recommended:
In vitro-in vivo extrapolation (IVIVE): Compare hepatic microsomal stability and permeability assays (e.g., Caco-2 cells) with rodent pharmacokinetic profiles.
Mechanistic modeling: Use physiologically based pharmacokinetic (PBPK) models to integrate tissue-specific metabolism and plasma protein binding data.
Systematic review: Apply Cochrane criteria to assess bias, heterogeneity, and study design limitations in existing literature .
Advanced Question: What experimental designs are suitable for studying the microbial degradation pathways of this compound in anaerobic environments?
Methodological Answer:
Anaerobic bioreactors inoculated with syntrophic microbial consortia (e.g., Desulfovibrio spp.) can simulate environmental degradation. Monitor benzoate thresholds via gas chromatography (GC) for acetate and H₂ accumulation. Kinetic parameters (Vmax, Km) derived from Michaelis-Menten models with inhibition terms (e.g., uncompetitive inhibition by acetate) predict degradation efficiency. Metagenomic profiling of microbial communities identifies key degradative enzymes .
Advanced Question: How can researchers integrate multi-omics data to elucidate the mechanism of action of this compound against herpesviruses?
Methodological Answer:
A multi-omics framework involves:
Transcriptomics: RNA-seq of infected host cells treated with this compound to identify viral gene suppression (e.g., UL30 DNA polymerase).
Proteomics: SILAC (stable isotope labeling by amino acids in cell culture) to quantify viral protein turnover.
Metabolomics: LC-MS profiling of nucleotide pools to assess competitive inhibition of viral DNA synthesis.
Data integration via pathway enrichment tools (e.g., KEGG, Reactome) identifies nodal points in the antiviral mechanism .
Basic Question: What statistical methods are appropriate for analyzing dose-response relationships in this compound cytotoxicity assays?
Methodological Answer:
Dose-response curves should be modeled using nonlinear regression (e.g., four-parameter logistic equation) to calculate IC50 values. Outliers must be assessed via Grubbs’ test. For comparative studies (e.g., vs. non-deuterated analogs), two-way ANOVA with post-hoc Dunnett’s test adjusts for multiple comparisons. Data visualization tools (e.g., Prism, R-shiny) ensure clarity in reporting EC50 shifts due to deuteration .
Advanced Question: How can researchers validate the specificity of this compound in complex biological matrices during bioanalytical assays?
Methodological Answer:
Specificity validation requires:
Matrix effect studies: Spike deuterated compound into plasma/urine from ≥6 donors; quantify ion suppression/enhancement via post-column infusion.
Cross-reactivity tests: Co-incubate with structurally similar metabolites (e.g., guanine derivatives) and assess interference via MRM (multiple reaction monitoring) transitions.
Stability-indicating assays: Stress samples (heat, light, pH extremes) must show no co-eluting peaks in UPLC-MS/MS chromatograms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
